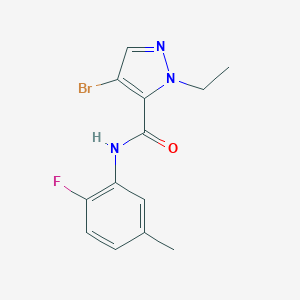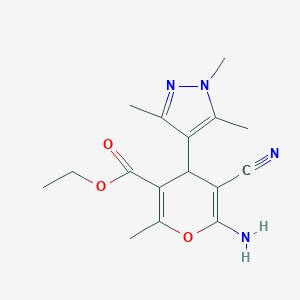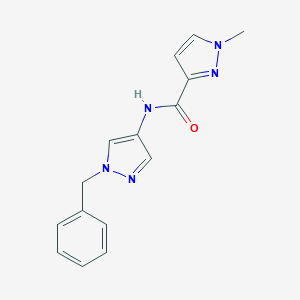
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-5-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation. It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid cancer.
作用机制
Sorafenib exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and RAF-1. This leads to the inhibition of tumor angiogenesis, proliferation, and survival. In addition, Sorafenib can induce apoptosis and autophagy in cancer cells by modulating various signaling pathways, such as MAPK, PI3K/AKT, and JAK/STAT.
Biochemical and Physiological Effects:
Sorafenib has been shown to have various biochemical and physiological effects on cancer cells and normal cells. It can inhibit the phosphorylation of downstream signaling molecules, such as ERK, AKT, and STAT3, and induce the expression of pro-apoptotic proteins, such as Bax and Bad. In addition, Sorafenib can affect the metabolism of cancer cells by inhibiting glycolysis and inducing oxidative phosphorylation. However, Sorafenib can also cause adverse effects on normal cells, such as cardiovascular toxicity, dermatological toxicity, and gastrointestinal toxicity.
实验室实验的优点和局限性
Sorafenib is a useful tool for studying the role of receptor tyrosine kinases in cancer biology. It can be used to investigate the effects of inhibiting specific kinases on tumor growth, angiogenesis, and metastasis. In addition, Sorafenib can be used to test the efficacy of combination therapies with other anti-cancer agents. However, Sorafenib has some limitations for lab experiments, such as its low solubility in water and its instability in acidic conditions.
未来方向
There are several future directions for the research on Sorafenib. One direction is to develop more potent and selective inhibitors of specific receptor tyrosine kinases. Another direction is to investigate the mechanisms of resistance to Sorafenib and develop strategies to overcome it. Furthermore, Sorafenib can be tested for its potential use in other types of cancer and in combination with novel therapeutic agents, such as immune checkpoint inhibitors and epigenetic modulators. Finally, Sorafenib can be used for the development of personalized medicine approaches based on the molecular profiling of cancer patients.
合成方法
The synthesis of Sorafenib involves the condensation of 4-bromo-1H-pyrazole-5-carboxylic acid with N-(2,4-dimethyl-5-iodophenyl)-2,4-dimethyl-5-aminobenzamide, followed by the reaction with ethyl chloroformate and 2-fluoro-5-methylphenylboronic acid. The final product is obtained after purification by column chromatography.
科学研究应用
Sorafenib has been extensively studied in preclinical and clinical settings for its anti-tumor activity. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, melanoma, and breast cancer. In addition, Sorafenib has been investigated for its potential use in combination with other anti-cancer agents, such as chemotherapy, radiotherapy, and immunotherapy.
属性
分子式 |
C13H13BrFN3O |
|---|---|
分子量 |
326.16 g/mol |
IUPAC 名称 |
4-bromo-2-ethyl-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O/c1-3-18-12(9(14)7-16-18)13(19)17-11-6-8(2)4-5-10(11)15/h4-7H,3H2,1-2H3,(H,17,19) |
InChI 键 |
ZHMCNRYNPJPSQY-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C)F |
规范 SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)
![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)
![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)
![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

